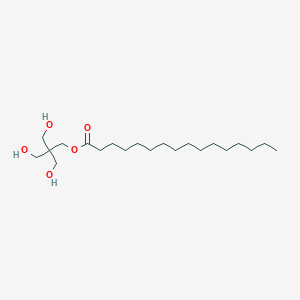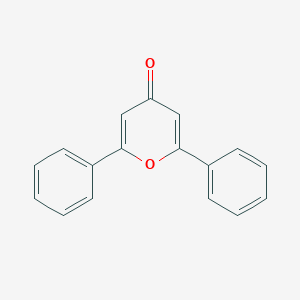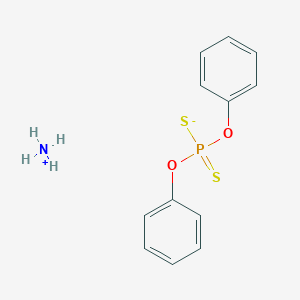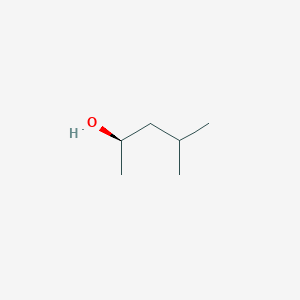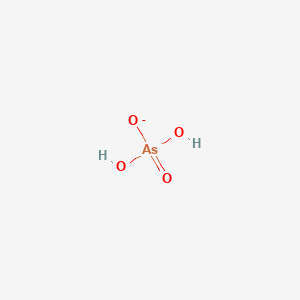
Dihydrogen arsorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen arsorate (DHAsO4) is a chemical compound that contains arsenic in its +5 oxidation state. It is commonly used in scientific research due to its unique properties and potential applications. DHAsO4 is a white crystalline powder that is soluble in water and has a molecular weight of 201.92 g/mol. In
Applications De Recherche Scientifique
Hydrogen Generation and Energy Applications
- Electrocatalytic Generation of Dihydrogen : Research reveals that weak acids, including dihydrogen arsorate, can catalyze the electrocatalytic generation of dihydrogen. This process occurs at specific electrochemical potentials, providing an efficient method for hydrogen production with potential applications in sustainable energy and green chemistry (Felton et al., 2007).
- Hydrogen Storage Challenge : Dihydrogen arsorate plays a role in the reversible storage of hydrogen, a significant challenge for sustainable energy systems. Studies focus on hydrogen production from safe solid sources like ammonia borane, catalyzed by nanoparticles, where dihydrogen arsorate could be a potential catalyst or storage medium (Mboyi et al., 2021).
Coordination Chemistry and Molecular Interactions
- Coordination Chemistry of Dihydrogen : Research has extensively studied the coordination chemistry of dihydrogen, with over 170 dihydrogen complexes reported. These studies provide insights into the synthesis, structure, and reactivity of these complexes, including those involving dihydrogen arsorate (Heinekey & Oldham, 1993).
- Dihydrogen and Dihydrogen Bonds in Reactions : The dihydrogen bond, involving a transition-metal or main-group hydride and a protic hydrogen moiety, has been a focus in recent studies. This bond type is relevant for reactions involving dihydrogen arsorate, affecting bond length, polarization, and facilitating transformations (Belkova et al., 2016).
Environmental and Chemical Processing Applications
- Dihydrogen Arsenate in Environmental Processing : Studies on the thermal decomposition of dihydrogen arsenates, including potassium dihydrogen arsenate, have shown trends in decompositions relevant to environmental and industrial processing. This information can be applied in waste management and material recycling processes (Gallagher, 1976).
- Preparation of Zeolite-supported Metallic Nanoparticles : Research has utilized the afterglow of a microwave plasma of dihydrogen for the preparation of zeolite-supported gold-based metallic catalysts. Dihydrogen arsorate could potentially be used in similar processes for creating stable nanoparticles for various industrial applications (Legrand et al., 2004).
Propriétés
Numéro CAS |
16518-47-1 |
|---|---|
Nom du produit |
Dihydrogen arsorate |
Formule moléculaire |
AsH2O4- |
Poids moléculaire |
140.935 g/mol |
Nom IUPAC |
dihydrogen arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-1 |
Clé InChI |
DJHGAFSJWGLOIV-UHFFFAOYSA-M |
SMILES |
O[As](=O)(O)[O-] |
SMILES canonique |
[H+].[H+].[O-][As](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



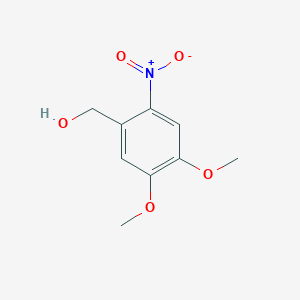
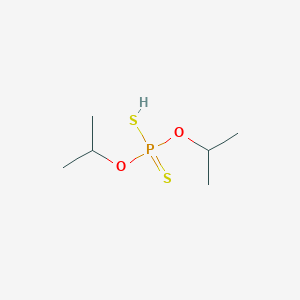
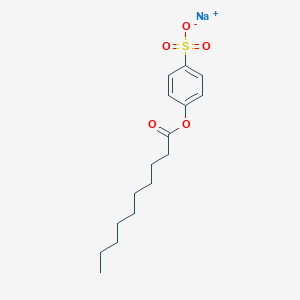
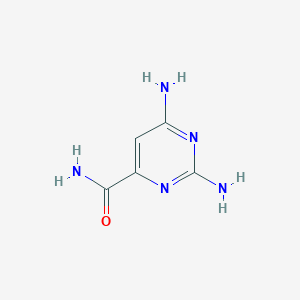
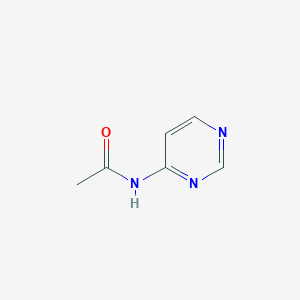
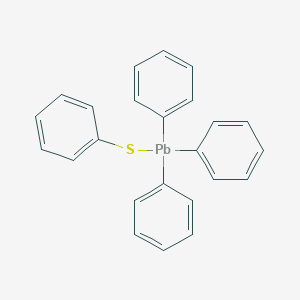
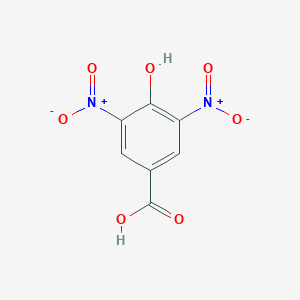
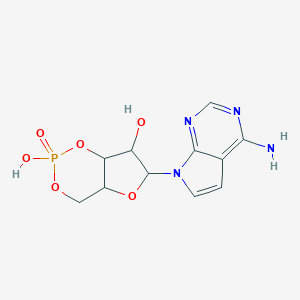
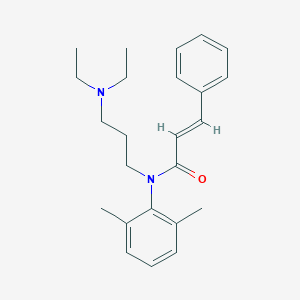
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
